![molecular formula C13H19BrO B14380289 {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene CAS No. 90054-71-0](/img/structure/B14380289.png)
{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a brominated and methylated butyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of 3-bromo-2,3-dimethylbutan-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the brominated group to a hydrogenated product.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Hydroxylated, cyanated, or aminated derivatives
Aplicaciones Científicas De Investigación
{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which {[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene exerts its effects involves its interaction with specific molecular targets. The brominated and methylated butyl group can engage in various chemical interactions, influencing the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another compound with ester functional groups, used in similar synthetic applications.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a brominated benzene ring, similar in structure and reactivity.
2-Fluorodeschloroketamine: A compound with halogen substitution, used in different pharmacological contexts.
Propiedades
Número CAS |
90054-71-0 |
|---|---|
Fórmula molecular |
C13H19BrO |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
(3-bromo-2,3-dimethylbutan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-12(2,14)13(3,4)15-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clave InChI |
SIIFGHVFCMQRSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)Br)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


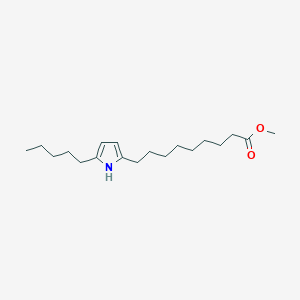
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
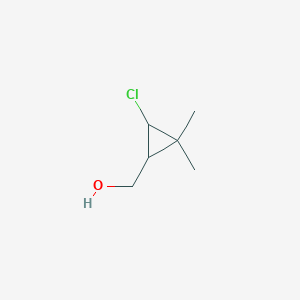
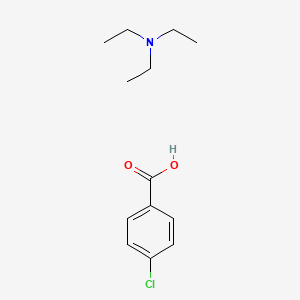
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
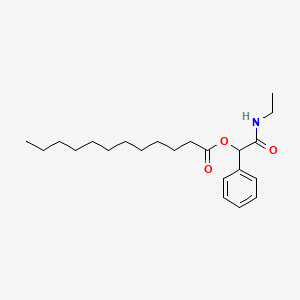
![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
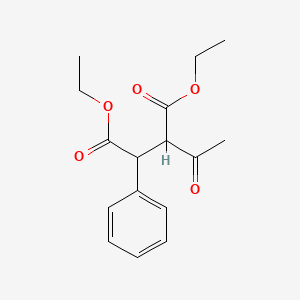
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)

